molecular formula C7H9N3O4 B8676864 Ethyl 2-(2-nitroimidazol-1-yl)acetate

Ethyl 2-(2-nitroimidazol-1-yl)acetate

Cat. No. B8676864
M. Wt: 199.16 g/mol
InChI Key: WUXFNUFFOCOHGY-UHFFFAOYSA-N
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Patent
US05627286

Procedure details

To a mixture of 2-nitroimidazole (8 g, 70 mmol) and dry K2CO3 (9.7 g, 70 mmol) in acetone (100 mL) was added ethyl bromoacetate (11.6 g, 70 mmol). The suspension was stirred under N2 atmosphere for 48 h. TLC (silica gel, 40% hexane-ethyl acetate) showed a single UV-visible spot with Rf =0.55. The suspension was filtered and solid was washed with acetone (3×50 mL). The filtrate and the washings were combined and evaporated on a rotary evaporator to afford a thick yellow oil. Yield: 13.9 (99%). MS: 217 (M+NH4)+, 200 (M+H)+. 1H NMR (CDCl3) ε 1.30 (t, 3H, OCH2CH3), 4.26 (q, 2H, OCH2CH3), 5.12 (s, 2H, CH2CO), 7.09 and 7.21 (s, 2H, imidazolyl-H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
13.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:5][CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].CCCCCC.C(OCC)(=O)C>CC(C)=O>[CH2:20]([O:19][C:17](=[O:18])[CH2:16][N:5]1[CH:6]=[CH:7][N:8]=[C:4]1[N+:1]([O-:3])=[O:2])[CH3:21] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
9.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
13.9
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred under N2 atmosphere for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
solid was washed with acetone (3×50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to afford a thick yellow oil

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C)OC(CN1C(=NC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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